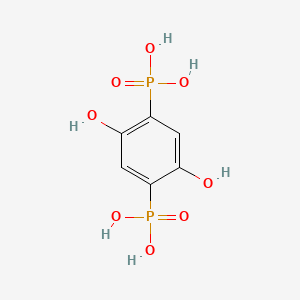

2,5-Dihydroxy-1,4-benzenediphosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dihydroxy-4-phosphonophenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8P2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQKJCSMVDNOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1P(=O)(O)O)O)P(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for H₆dobdp and Its Derivatives

Direct Synthetic Approaches to 2,5-Dihydroxy-1,4-benzenediphosphonic Acid

The direct synthesis of H₆DOBDP primarily involves the introduction of two phosphonic acid groups onto a hydroquinone (B1673460) scaffold. These methods are foundational and have been adapted to optimize yield and incorporate more sustainable practices.

Traditional methods for synthesizing arylphosphonic acids, which can be adapted for H₆DOBDP, typically rely on well-established organophosphorus reactions. A common conceptual pathway involves the phosphorylation of a protected hydroquinone derivative, followed by deprotection and hydrolysis.

A plausible and widely utilized strategy begins with a starting material where the hydroxyl groups are protected, such as 1,4-dimethoxybenzene (B90301). The synthesis would proceed through several key stages:

Halogenation: The aromatic ring is first activated by bromination to create reactive sites for phosphorylation.

Phosphorylation: The resulting dibrominated intermediate is then reacted with a trialkyl phosphite, such as triethyl phosphite, via a metal-catalyzed reaction (e.g., using Pd or Ni catalysts) or a light-induced reaction. This step, a variation of the Michaelis-Arbuzov reaction, forms tetraalkyl phosphonate (B1237965) esters on the benzene (B151609) ring.

Deprotection of Hydroxyl Groups: The methoxy-ether protecting groups are cleaved, typically using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃), to reveal the free hydroxyl groups.

Hydrolysis of Phosphonate Esters: The final step involves the hydrolysis of the tetraalkyl phosphonate esters to the desired phosphonic acids. The McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a highly effective method for this conversion under relatively mild conditions. beilstein-journals.orgnih.gov Alternatively, concentrated hydrochloric acid (HCl) can be used. beilstein-journals.orgnih.gov

Yield optimization for these multi-step syntheses focuses on the efficiency of each stage, particularly the phosphorylation and deprotection steps, where side reactions can occur. Careful control of reaction conditions, including temperature, reaction time, and stoichiometry, is critical.

Table 1: Plausible Traditional Synthetic Route for H₆DOBDP

| Step | Description | Typical Reagents | Key Reaction Type |

|---|---|---|---|

| 1 | Bromination of a protected hydroquinone (e.g., 1,4-dimethoxybenzene). | Br₂, FeBr₃ | Electrophilic Aromatic Substitution |

| 2 | Introduction of phosphonate esters onto the aromatic ring. | Trialkyl phosphite, Ni/Pd catalyst | Michaelis-Arbuzov type reaction |

| 3 | Cleavage of ether protecting groups to yield hydroxyls. | HBr, BBr₃ | Ether Cleavage |

| 4 | Hydrolysis of phosphonate esters to phosphonic acids. | TMSBr then Methanol; or conc. HCl | McKenna Reaction / Acid Hydrolysis |

In line with the principles of sustainable chemistry, research has explored greener alternatives to traditional organophosphorus synthesis. rsc.orgnih.gov These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve atom economy. rsc.org

Mechanochemistry: A prominent green technique is mechanochemical synthesis, which involves grinding solid reactants together, often with minimal or no solvent (solvent-free synthesis). rsc.orgchemrxiv.org This method can be applied to the phosphorylation step, potentially offering a rapid and high-yielding alternative to solution-based reactions. rsc.orgnih.gov For instance, the synthesis of phosphonate-based metal-organic frameworks has been successfully achieved using mechanochemical grinding. chemrxiv.org

Alternative Solvents and Catalysts: The use of benign solvents like water or ionic liquids is another key aspect of green chemistry. acs.org While the solubility of nonpolar organic precursors can be a challenge, the development of water-soluble catalysts and reagents can facilitate reactions in aqueous media. Furthermore, replacing hazardous reagents with more environmentally friendly alternatives is a central goal. rsc.orgnih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses volatile, toxic organic solvents. | Solvent-free (mechanochemistry), water, or biodegradable solvents. acs.org |

| Energy | Typically requires conventional heating for extended periods. | Ambient temperature reactions, or energy-efficient methods like microwave or ultrasound irradiation. rsc.org |

| Reagents | May involve hazardous reagents and catalysts. | Focus on non-toxic, renewable starting materials and recyclable catalysts. |

| Waste | Can generate significant amounts of by-products and waste. | Aims for high atom economy and minimization of waste products. libretexts.org |

In Situ Ligand Generation and Precursor Transformation

Alternative synthetic strategies involve the transformation of precursors that already contain the benzoquinone core structure. These methods often generate the target ligand in situ or through a multi-step, one-pot process.

The synthesis of H₆DOBDP can be envisioned starting from benzoquinone derivatives. It is important to note that simple hydrolysis of these precursors will not yield a phosphonic acid. Rather, these compounds serve as starting materials for a multi-step synthesis. For example, a synthesis starting from 2,5-dimethoxy-1,4-benzoquinone (B1209882) would require an initial reduction to form the corresponding hydroquinone. This hydroquinone intermediate could then be phosphorylated as described in the traditional routes.

Similarly, while 2,5-diamino-1,4-benzoquinone (B74859) is used in the synthesis of related compounds, its conversion to H₆DOBDP is complex. usu.edu A potential, though challenging, pathway would involve:

Conversion of the amino groups to hydroxyl groups.

Reduction of the resulting 2,5-dihydroxy-1,4-benzoquinone (B104904) to the hydroquinone form.

Phosphorylation of the hydroquinone.

These multi-step transformations from benzoquinone precursors are generally less direct than starting from a hydroquinone derivative.

Oxidative methods offer another, though less common, synthetic avenue. This could theoretically involve the direct oxidative phosphorylation of a hydroquinone precursor. Hydroquinone itself is readily oxidized to benzoquinone, a process that is central to its biological and chemical activity. nih.govdroracle.aipatsnap.com A controlled reaction that couples this oxidation with the introduction of phosphonic acid groups could provide a more direct route. However, controlling the reaction to achieve diphosphorylation at the desired positions while managing the oxidation state of the benzene ring presents a significant synthetic challenge, and specific literature for this transformation on H₆DOBDP is scarce.

Derivatization Reactions and Functional Group Transformations on the H₆DOBDP Scaffold

Once synthesized, the H₆DOBDP molecule serves as a scaffold that can be further modified. Its reactivity is dominated by its two types of functional groups: the phenolic hydroxyl groups and the phosphonic acid groups. General principles of derivatization can be applied to transform these groups. nih.gov

The hydroxyl groups can undergo reactions typical of phenols, such as:

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

The phosphonic acid groups are also versatile handles for modification:

Esterification: Conversion to phosphonate esters by reacting with alcohols under acidic conditions.

Amidation: Reaction with amines, often requiring activation of the phosphonic acid, to form phosphonamidates.

Conversion to Phosphonyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) to produce highly reactive phosphonyl chloride intermediates, which can then be reacted with a variety of nucleophiles.

These derivatization reactions allow for the fine-tuning of the molecule's properties, such as its solubility, coordination behavior with metal ions, and ability to be incorporated into larger polymer structures.

Table 3: Potential Derivatization Reactions on the H₆DOBDP Scaffold

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Hydroxyl (-OH) | Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative |

| Hydroxyl (-OH) | Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Acyl ester derivative |

| Phosphonic Acid (-PO₃H₂) | Esterification | Alcohol, Acid Catalyst | Phosphonate ester derivative |

| Phosphonic Acid (-PO₃H₂) | Amidation | Amine, Coupling Agent | Phosphonamidate derivative |

Alkylation and Acylation Reactions on Hydroxyl and Phosphonate Groups

The hydroxyl and phosphonate moieties of H₆DOBDP offer reactive sites for alkylation and acylation, enabling the synthesis of a diverse range of derivatives. While direct alkylation and acylation studies on H₆DOBDP are not extensively documented, the reactivity of the analogous hydroquinone and its derivatives provides significant insights into potential synthetic strategies.

Alkylation of Hydroxyl Groups:

The alkylation of hydroxy-substituted aromatic compounds, such as hydroquinone, is a well-established process that can be adapted for H₆DOBDP. google.com Typically, this involves reacting the hydroxyaromatic compound with an alkylating agent like an olefin or an alcohol in the presence of an acidic catalyst. google.com For instance, the alkylation of hydroquinone with isobutylene (B52900) can be carried out at elevated temperatures (50–200 °C) and pressures (atmospheric to 100 atmospheres) using a perfluorosulfonic acid resin as a catalyst to yield di-t-butylhydroquinone. google.com A similar approach could be envisioned for the O-alkylation of H₆DOBDP to produce 2,5-dialkoxy-1,4-benzenediphosphonic acids. The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene via Friedel-Crafts alkylation further demonstrates the feasibility of introducing alkyl groups onto the aromatic ring, a reaction that could be preceded by O-alkylation of the hydroxyl groups of H₆DOBDP. rsc.org

Acylation of Hydroxyl Groups:

Acylation of the hydroxyl groups of H₆DOBDP would lead to the formation of ester derivatives. The synthesis of 2,5-bis(acetyloxy)-1,4-benzenediacetic acid from the corresponding dihydroxy compound is a relevant example, suggesting that standard acylation methods using acyl chlorides or anhydrides in the presence of a base would be effective for H₆DOBDP. chemicalbook.com

Reactions Involving Phosphonate Groups:

The phosphonate groups of H₆DOBDP can also be targeted for modification. While direct acylation of the P-OH bond is not a common transformation, the synthesis of phosphonocholines from diethyl allylphosphonate highlights the potential for derivatization at the phosphorus center. researchgate.net The synthesis of 1,4-bis(diphenylphosphinyl)-2,5-dichloro-3,6-dimethoxybenzene from 1,4-dichloro-2,5-dimethoxybenzene and subsequent conversion to the corresponding hydroquinone demonstrates a method for introducing phosphinyl groups, which are structurally related to phosphonic acids, onto a hydroquinone scaffold. researchgate.net

A summary of potential alkylation and acylation reactions is presented below:

| Reaction Type | Reactant(s) | Potential Product(s) | Relevant Analogy |

| O-Alkylation | H₆DOBDP, Alkyl Halide/Olefin | 2,5-Dialkoxy-1,4-benzenediphosphonic acid | Alkylation of hydroquinone google.com |

| O-Acylation | H₆DOBDP, Acyl Chloride/Anhydride | 2,5-Diacyloxy-1,4-benzenediphosphonic acid | Acylation of 2,5-dihydroxy-1,4-benzenediacetic acid chemicalbook.com |

| Phosphonate Esterification | H₆DOBDP, Alcohol | Tetraalkyl 2,5-dihydroxy-1,4-benzenediphosphonate | General esterification of phosphonic acids |

Halogenation and Other Substituent Incorporations

The introduction of halogens and other substituents onto the aromatic ring of H₆DOBDP can significantly alter its properties. Halogenated derivatives of the closely related 2,5-dihydroxy-1,4-benzoquinone are known and their synthesis provides a template for the functionalization of H₆DOBDP.

The synthesis of 3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone (chloranilic acid) and 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone (fluoranilic acid) indicates that direct halogenation of the benzoquinone ring is feasible. usu.edu These halogenated benzoquinones can serve as precursors for the synthesis of halogenated H₆DOBDP. For example, a synthetic route could involve the phosphonylation of a halogenated hydroquinone.

Furthermore, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone demonstrates that nucleophilic substitution of halogens on a perhalogenated benzoquinone can be a viable strategy for introducing other functional groups. academicjournals.org This suggests that a halogenated H₆DOBDP could be a versatile intermediate for further derivatization.

The following table summarizes potential routes to halogenated and other substituted H₆DOBDP derivatives:

| Substitution Type | Starting Material | Reagent(s) | Potential Product |

| Halogenation | 2,5-Dihydroxy-1,4-benzoquinone | Halogenating agent (e.g., Cl₂, Br₂) | Halogenated 2,5-dihydroxy-1,4-benzoquinone usu.edu |

| Nucleophilic Substitution | Halogenated H₆DOBDP | Nucleophile (e.g., amine, thiol) | Substituted H₆DOBDP derivative |

Reaction Mechanisms of H₆DOBDP and Related Benzoquinones with Nucleophiles

The reaction of 2,5-dihydroxy- abo.firsc.org-benzoquinone (DHBQ), the oxidized form of the hydroquinone core of H₆DOBDP, with nucleophiles has been a subject of detailed mechanistic investigation. These studies are critical for understanding the reactivity of H₆DOBDP and its derivatives, as the quinone form is often involved in their applications. The reaction of DHBQ with nucleophiles can proceed through two primary, competing pathways: ipso-substitution and addition-elimination . rsc.orgrsc.org

Ipso-Substitution:

In this mechanism, the nucleophile directly attacks the carbon atom bearing a hydroxyl group (C-2 or C-5), leading to the displacement of the hydroxyl group. This pathway has been demonstrated to be operative in the reaction of DHBQ with secondary amines like morpholine. rsc.orgrsc.org The use of ¹³C isotopically labeled DHBQ has been instrumental in confirming this direct substitution mechanism. rsc.orgrsc.org

Addition-Elimination:

This pathway involves an initial Michael-type addition of the nucleophile to the electron-deficient C-3 or C-6 position of the quinone ring. This is followed by the elimination of a hydroxyl group from the adjacent C-2 or C-5 position to restore the aromaticity of the quinone system. This mechanism has been shown to be dominant in the reaction of DHBQ with thiols, such as benzenethiol (B1682325) and 1-hexanethiol. rsc.orgrsc.org Interestingly, when the corresponding thiolates are used as nucleophiles, both the ipso-substitution and addition-elimination mechanisms can occur in parallel. rsc.orgrsc.org

The choice between these two mechanistic pathways is influenced by the nature of the nucleophile. It has been proposed that the preference for one pathway over the other may be related to the stability of the intermediates formed and the electronics of the nucleophile.

The following table summarizes the mechanistic pathways for the reaction of DHBQ with different nucleophiles:

| Nucleophile | Predominant Mechanism | Product Type | Reference |

| Morpholine (secondary amine) | Ipso-substitution | 2,5-Diamino- abo.firsc.org-benzoquinone | rsc.orgrsc.org |

| Benzenethiol, 1-Hexanethiol (thiols) | Addition-elimination | 2,5-Dithioether- abo.firsc.org-benzoquinone | rsc.orgrsc.org |

| Thiolates | Ipso-substitution and Addition-elimination | 2,5-Dithioether- abo.firsc.org-benzoquinone | rsc.orgrsc.org |

Coordination Chemistry and Supramolecular Assembly of H₆dobdp Based Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing H₆DOBDP as a Ligand

H₆DOBDP is a hexaprotic acid that can be deprotonated to varying degrees, offering multiple coordination sites for metal ions. The phosphonate (B1237965) groups (-PO₃H₂) and the hydroxyl groups (-OH) on the benzene (B151609) ring are the primary sites for metal coordination and for forming strong hydrogen bonds. This multi-functionality is key to the construction of robust and porous frameworks with potential applications in areas such as gas storage and separation.

The design of MOFs and CPs based on H₆DOBDP follows principles of reticular chemistry, where the final topology of the framework is dictated by the geometry of the organic linker and the coordination environment of the metal ion or cluster, known as the secondary building unit (SBU). The symmetrical nature of the H₆DOBDP ligand provides a predictable building block for creating extended structures.

Topological diversification in these systems is achieved by systematically varying several factors:

Metal Ion Choice: Different metal ions possess distinct coordination preferences (geometry and number), leading to different SBUs and, consequently, different network topologies.

Auxiliary Ligands: The introduction of additional ligands, often nitrogen-based linkers, can bridge metal centers in ways that H₆DOBDP cannot, leading to more complex and diverse framework structures. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and pH can influence the deprotonation state of the ligand and the hydrolysis/condensation of the metal precursors, thereby directing the assembly towards a specific topological outcome.

The resulting frameworks can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) nets with various well-defined topologies. For instance, some zinc-based coordination polymers exhibit a 3D pcu net with a point symbol of 4¹²6³, while others can form 2D networks with a 6³ Schläfli symbol. nih.govresearchgate.net

The identity of the metal ion is a critical determinant of the final structure of an H₆DOBDP-based MOF or CP. The size, charge, and preferred coordination geometry of the metal cation direct the assembly of the ligand into specific arrangements.

Divalent metal ions are widely used in the synthesis of H₆DOBDP frameworks. They typically exhibit coordination numbers ranging from four to six, with geometries that can be tetrahedral, square planar, or octahedral.

Zn(II) and Cd(II): These d¹⁰ ions are flexible in their coordination geometry, which can lead to a variety of framework topologies. nih.govresearchgate.net For example, Cd(II) has been used to synthesize 3D frameworks with trimeric metal clusters. figshare.com The resulting materials have shown promise in applications like the selective detection of nitroaromatic compounds. figshare.comhelsinki.fi

Mn(II): Manganese-based MOFs have been explored for properties like hydrogen storage and magnetism. nih.govresearchgate.net In some instances, the choice of solvent has been shown to lead to distinct phases of manganese(II) frameworks, one being a microporous non-interpenetrated structure and another being non-porous. researchgate.net

Fe(II), Co(II), and Ni(II): These transition metals are often employed to create MOFs with interesting electronic and magnetic properties. For instance, MOFs with the formula NBu₄M(DHBQ)₁.₅ (where M = Ni²⁺, Fe²⁺, Co²⁺) have been synthesized. nih.govusu.edu The coordination of these metals can lead to structures with high charge mobility. usu.edu Nickel(II) MOFs can form distorted octahedral structures. nih.gov The coordination sphere around Co(II) and Ni(II) in complexes with organophosphorus acids can involve four extractant molecules. researchgate.net

Table 1: Examples of Divalent Metal Coordination in MOFs

| Metal Ion | Typical Coordination Geometry | Resulting Framework Features | Reference(s) |

| Zn(II) | Tetrahedral, Octahedral | 3D pcu nets, 2D 6³ nets | nih.govresearchgate.net |

| Mn(II) | Octahedral | Microporous structures, antiferromagnetic properties | nih.govresearchgate.net |

| Fe(II) | Octahedral | High charge mobility | nih.govusu.edu |

| Co(II) | Octahedral | Adduct formation with four ligand molecules | helsinki.firesearchgate.net |

| Ni(II) | Distorted Octahedral | Thermally stable, luminescent | nih.govresearchgate.net |

| Cd(II) | Heptacoordinated | 3D frameworks with trimeric clusters, luminescent sensors | figshare.comhelsinki.fi |

Higher valence metal ions, such as Zr(IV), are known to form highly stable MOFs due to the strong metal-oxygen bonds. Zirconium typically forms polynuclear clusters, most notably the hexanuclear Zr₆O₄(OH)₄ cluster, which acts as a highly connected SBU. The use of modulated hydrothermal synthesis can allow for control over the nuclearity of these clusters, leading to either Zr₆-based or Zr₁₂-based SBUs. researchgate.net This high connectivity leads to robust 3D frameworks with exceptional thermal and chemical stability. A well-known example, although not with H₆DOBDP, is UiO-66, which demonstrates the efficacy of zirconium in creating stable frameworks. researchgate.net

The phosphonate and hydroxyl groups are the cornerstones of H₆DOBDP's coordinating ability.

Phosphonate Groups (-PO₃²⁻): The phosphonate groups are highly effective at bridging multiple metal centers. Each of the three oxygen atoms of a deprotonated phosphonate group can coordinate to a metal ion, allowing it to act as a µ₂- or µ₃-bridge. This high connectivity is fundamental to the formation of extended 3D networks. The P=O group within the phosphonate moiety is a strong coordination site. researchgate.net

Hydroxyl Groups (-OH): The hydroxyl groups on the benzene ring can also coordinate directly to metal ions. More importantly, they are crucial in directing the supramolecular architecture through hydrogen bonding. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming intricate networks of hydrogen bonds with adjacent ligands or solvent molecules. This hydrogen bonding reinforces the framework, enhancing its stability and influencing the pore environment. In some cases, functional groups like hydroxyls can be beneficial for applications such as CO₂ adsorption. researchgate.net

The synthesis of H₆DOBDP-based MOFs is highly sensitive to the reaction conditions, particularly the solvent system and the use of hydrothermal methods.

Solvent Effects: The choice of solvent can influence the solubility of the reactants, the deprotonation state of the ligand, and the coordination of solvent molecules to the metal centers, which can act as terminal or bridging ligands. For instance, the use of different solvents like N,N'-dimethylformamide (DMF) and N,N'-dimethylacetamide (DMA) with manganese(II) and 4,4'-biphenyldicarboxylic acid resulted in two distinct framework structures. researchgate.net

Hydrothermal Synthesis: This is a common method for synthesizing MOFs, involving heating the reactants in a sealed vessel at elevated temperatures and pressures. researchgate.netresearchgate.net These conditions can promote the crystallization of highly ordered frameworks that may not form at room temperature. The temperature and pressure can be fine-tuned to control the phase and morphology of the resulting MOF. For example, hydrothermal synthesis has been used to create a variety of MOFs with 1D, 2D, and 3D structures using different metal ions. researchgate.net The pH of the reaction mixture is another critical parameter that can affect the final product. researchgate.net

Supramolecular Isomerism and Polymorphism in H₆DOBDP-based MOFs

Supramolecular isomerism occurs when identical sets of components—metal nodes and organic linkers—self-assemble into different structural arrangements or topologies, resulting in materials with the same chemical composition but distinct properties. rsc.orgresearchgate.net Polymorphism is a specific type of supramolecular isomerism where a compound exists in more than one crystalline form. researchgate.net These phenomena are of significant interest in the field of coordination polymers as they highlight the challenge and opportunity in controlling solid-state structures. rsc.orgresearchgate.net The formation of a particular isomer or polymorph can be influenced by subtle variations in synthetic conditions such as temperature, solvent, concentration, or the presence of templates. rsc.org

In the context of MOFs, different polymorphs can exhibit significant variations in properties such as porosity, catalytic activity, and stability. While polymorphism has been observed in MOFs based on ligands analogous to H₆DOBDP, such as 2,5-dihydroxyterephthalic acid, specific research detailing supramolecular isomerism or polymorphism in MOFs constructed from 2,5-dihydroxy-1,4-benzenediphosphonic acid is not available in the reviewed scientific literature. The potential for H₆DOBDP to form such isomers exists due to the flexibility of phosphonate group coordination modes and the possibility of different arrangements of the hydroxyl groups relative to the metal centers. However, dedicated studies to isolate and characterize these distinct phases for H₆DOBDP-based MOFs have not been reported.

Non-Covalent Interactions and Supramolecular Architectures beyond Coordination Polymers

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in the formation of predictable supramolecular structures. The phosphonic acid group, -P(O)(OH)₂, is an excellent hydrogen bond donor and acceptor, capable of forming robust intermolecular connections. Similarly, the hydroxyl (-OH) groups on the benzene ring can participate in hydrogen bonding.

In the crystalline assembly of this compound, it is anticipated that extensive hydrogen-bonding networks would form. These interactions would likely involve the phosphonic acid groups forming dimers or extended chains, and the hydroxyl groups interacting with adjacent phosphonate oxygens or other hydroxyl groups. While detailed crystallographic studies on related compounds like 2,5-dihydroxyterephthalic acid have revealed intricate hydrogen-bonding patterns, a specific analysis of the crystal structure and hydrogen-bond network of this compound itself is not available in the surveyed literature. nih.gov

Table 1: Potential Hydrogen Bond Interactions in H₆DOBDP

| Donor Group | Acceptor Group | Potential Interaction Type |

|---|---|---|

| Phosphonic Acid (P-OH) | Phosphonic Acid (P=O) | Intermolecular Dimer/Chain |

| Phenolic Hydroxyl (C-OH) | Phosphonic Acid (P=O) | Intermolecular |

| Phenolic Hydroxyl (C-OH) | Phenolic Hydroxyl (C-OH) | Intermolecular |

This table is predictive and based on the functional groups present in the molecule, as specific experimental data on the crystal structure of H₆DOBDP is not available in the reviewed literature.

The π-π stacking interaction is a non-covalent force that occurs between aromatic rings. nih.gov This interaction is fundamental in the organization of many biological systems and synthetic materials, contributing to the stability of the resulting architecture. nih.govnih.gov The central benzene ring of the this compound molecule provides the basis for such interactions. researchgate.net

In a solid-state structure, H₆DOBDP molecules could arrange themselves such that their aromatic cores are parallel, leading to stabilizing π-π stacking. The strength and geometry of these interactions (e.g., face-to-face or offset) would be influenced by the steric hindrance from the bulky phosphonate groups and the electronic effects of the hydroxyl substituents. While π-π stacking is a recognized force in controlling the assembly of aromatic molecules, specific experimental or computational studies that characterize these interactions in crystalline this compound were not identified in the performed search.

Advanced Spectroscopic and Structural Characterization of H₆dobdp Containing Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Diffusion-Ordered Spectroscopy (DOSY) NMR for Supramolecular Assembly Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique for studying the size and aggregation state of molecules in solution. rsc.org It separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape. rsc.org In the context of supramolecular chemistry, DOSY NMR is invaluable for characterizing the formation and size of self-assembled structures, such as cages, capsules, and polymers, in solution without the need for crystallization. rsc.orgresearchgate.net

The principle of DOSY relies on monitoring the attenuation of NMR signal intensity as a function of a pulsed field gradient. researchgate.net Larger molecules and assemblies diffuse more slowly in solution than smaller constituent components. This difference in diffusion speed results in a more significant signal attenuation for larger species at a given gradient strength. The resulting data is typically presented in a 2D plot with chemical shifts on one axis and diffusion coefficients on the other, allowing for the resolution of signals from species of different sizes. researchgate.net

For materials involving H₆DOBDP, which can participate in hydrogen bonding and coordination to form larger supramolecular structures, DOSY NMR would be an ideal tool. By comparing the diffusion coefficient of the H₆DOBDP monomer to that of the species present in a self-assembly-promoting solvent system, one can confirm the formation of larger aggregates. Furthermore, the magnitude of the diffusion coefficient can provide an estimate of the hydrodynamic radius of the resulting assembly, offering insights into its size and nuclearity. rsc.org This technique is particularly useful when single-crystal X-ray diffraction is not feasible, providing critical evidence for the existence and general size of supramolecular assemblies in the solution state. rsc.orgresearchgate.net

Electron Microscopy and Imaging Techniques

Transmission Electron Microscopy (TEM) is an indispensable imaging technique for visualizing materials at the nanoscale. nih.gov It operates by directing a high-energy beam of electrons through an ultrathin specimen. The interactions between the electrons and the atoms of the sample are used to form an image, providing direct visualization of the material's morphology, size, and, in high-resolution TEM (HR-TEM), even its crystal lattice structure. nih.gov

Elemental Analysis and Thermogravimetric Analysis for Compositional Verification and Thermal Stability

Elemental Analysis (EA) and Thermogravimetric Analysis (TGA) are fundamental techniques for confirming the chemical composition and assessing the thermal stability of newly synthesized materials. nih.gov

Elemental Analysis provides the weight percentage of key elements (typically Carbon, Hydrogen, and Nitrogen) in a sample. usu.edu This experimental data is compared against the theoretical percentages calculated from the proposed chemical formula. A close match between the experimental and calculated values serves as strong evidence for the purity and correct stoichiometry of the compound. usu.eduresearchgate.net For H₆DOBDP-based coordination polymers, EA is essential to verify the ratio of the organic ligand to the metal center and to account for any coordinated or guest solvent molecules.

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature in a controlled atmosphere. nih.govresearchgate.net The resulting TGA curve provides a profile of the material's thermal decomposition. The data reveals the temperatures at which the material loses components, such as adsorbed or coordinated water, followed by the decomposition of the organic ligand and the eventual formation of a stable inorganic residue (e.g., metal oxide). researchgate.net This analysis is critical for determining the operational temperature limits of the material and provides further compositional information based on the specific mass loss at each decomposition step. nih.gov

Below are representative data tables illustrating the type of information obtained from these analyses for a hypothetical H₆DOBDP-containing coordination polymer.

Table 1: Elemental Analysis Data This interactive table compares the calculated and experimentally found elemental composition for a hypothetical metal-organic framework, M(H₄DOBDP)·2H₂O.

| Element | Calculated (%) | Found (%) |

| C | 20.95 | 21.05 |

| H | 2.34 | 2.31 |

| O | 46.52 | 46.41 |

| P | 17.99 | 17.89 |

| M (e.g., Co) | 12.20 | 12.34 |

Note: The values are for illustrative purposes.

Table 2: Thermogravimetric Analysis (TGA) Data This interactive table summarizes the key decomposition steps observed in a typical TGA experiment for a hydrated H₆DOBDP-based material.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | ~5-10% | Loss of adsorbed and coordinated water molecules. nih.govresearchgate.net |

| 300 - 450 | ~40-50% | Decomposition of the organic H₆DOBDP ligand. |

| > 450 | - | Formation of a stable metal phosphonate (B1237965)/oxide residue. |

Note: The temperature ranges and mass loss percentages are representative and can vary based on the specific metal and crystal structure.

Theoretical and Computational Investigations of H₆dobdp and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Redox Potentials, and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, energies, and a variety of other properties.

Electronic Structure and Redox Potentials: DFT calculations are instrumental in elucidating the electronic structure of H₆DOBDP. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's reactivity and electronic excitability. For H₆DOBDP and its derivatives, DFT can be used to understand how modifications to the core structure, such as substitution on the benzene (B151609) ring, affect the electronic distribution and the HOMO-LUMO gap.

The redox potential of H₆DOBDP is another key property that can be predicted using DFT. The ability of the molecule to be oxidized or reduced is directly related to its electronic structure. Computational approaches can estimate the ionization potential and electron affinity, which are related to the oxidation and reduction potentials, respectively. These calculations are vital for applications where H₆DOBDP might be used in electrochemical devices or as a redox-active linker in metal-organic frameworks (MOFs). For instance, in a study on related 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) based coordination polymers, DFT calculations using the UB3LYP functional were employed to optimize the geometry and understand the electronic states of the system. nih.gov

Reaction Mechanisms: DFT is also a powerful tool for investigating reaction mechanisms. For a molecule like H₆DOBDP, understanding its reactivity is crucial for its synthesis and for predicting its behavior in various chemical environments. Theoretical studies on the reaction of the related compound 2,5-dihydroxy- nih.govguidechem.com-benzoquinone with nucleophiles have shown that DFT can distinguish between different possible reaction pathways, such as ipso-substitution and addition/elimination mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction kinetics and thermodynamics. researchgate.netnih.gov For H₆DOBDP, this could involve studying its deprotonation behavior, its coordination with metal ions, or its potential polymerization reactions.

A summary of common DFT functionals and their typical applications is provided in the table below.

| Functional | Type | Typical Applications |

| B3LYP | Hybrid GGA | Geometries, frequencies, reaction mechanisms |

| PBE | GGA | Solid-state systems, bulk properties |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics |

| CAM-B3LYP | Long-range Corrected | Charge-transfer excitations, non-covalent interactions |

| ωB97X-D | Range-separated hybrid with dispersion | Non-covalent interactions, thermochemistry |

This table provides a general overview of some common DFT functionals and their applications. The choice of functional depends on the specific system and properties being investigated.

Molecular Dynamics Simulations of H₆DOBDP-based Systems and Guest Interactions

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. canberra.edu.au By solving Newton's equations of motion, MD simulations can track the trajectories of particles, offering insights into the dynamic behavior of systems, such as conformational changes, diffusion, and intermolecular interactions. frontiersin.orgrsc.org

For H₆DOBDP, MD simulations are particularly valuable for understanding its behavior in condensed phases and as a component of larger systems, such as MOFs. canberra.edu.au In the context of a H₆DOBDP-based MOF, MD simulations can be used to study the framework's flexibility, thermal stability, and, crucially, its interactions with guest molecules. nih.govscispace.com

Guest Interactions in H₆DOBDP-based Systems: The pores of a MOF constructed from H₆DOBDP linkers can potentially accommodate various guest molecules. MD simulations can model the process of guest molecules entering, diffusing within, and exiting the pores. canberra.edu.au These simulations can reveal the preferred binding sites for guest molecules within the framework and quantify the strength of the host-guest interactions. nih.govscispace.com By analyzing the trajectories, one can calculate key parameters such as the radial distribution function to understand the local structure of the guest molecules around the functional groups of H₆DOBDP.

Furthermore, MD simulations can elucidate the role of the host's dynamics in the guest binding and transport process. The flexibility of the phosphonic acid groups and the potential for hydrogen bonding with guest molecules can be explicitly modeled. These simulations are critical for designing H₆DOBDP-based materials for applications such as gas storage, separation, and drug delivery. canberra.edu.auresearchgate.net The binding energies of various guest molecules within a hypothetical H₆DOBDP-based MOF can be estimated, providing a theoretical screening tool for potential applications. frontiersin.org

Below is a table summarizing the types of information that can be obtained from MD simulations of H₆DOBDP-based systems.

| Simulation Output | Information Gained |

| Trajectory | Dynamic behavior, conformational changes |

| Radial Distribution Function | Local structure, coordination numbers |

| Mean Squared Displacement | Diffusion coefficients of guest molecules |

| Interaction Energies | Strength of host-guest interactions |

| Hydrogen Bond Analysis | Role of hydrogen bonding in guest binding |

Ab Initio Calculations for Mechanistic Understanding and Host-Guest Interactions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory and can provide very accurate results, albeit at a higher computational cost compared to DFT.

Mechanistic Understanding: For a detailed understanding of reaction mechanisms involving H₆DOBDP, ab initio calculations can be employed to obtain highly accurate energies for stationary points on the potential energy surface. This is particularly important for reactions where DFT might not be sufficiently accurate, for example, in systems with significant multi-reference character.

Host-Guest Interactions: Ab initio methods are also powerful for studying host-guest interactions. nih.gov The non-covalent interactions that govern the binding of guest molecules within a H₆DOBDP-based framework, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, can be accurately described using methods like MP2 and CCSD(T). nih.gov These calculations can serve as benchmarks for less computationally expensive methods like DFT. For example, a study on cyclodextrin-drug complexes used DFT with dispersion corrections (B3LYP-D3 and CAM-B3LYP-D3) and found good agreement with higher-level methods for predicting binding energies. nih.gov

A key aspect of host-guest chemistry is the selective binding of certain molecules over others. wikipedia.org Ab initio calculations can help in understanding the origins of this selectivity by dissecting the interaction energy into its various components, such as electrostatic, exchange-repulsion, induction, and dispersion. This detailed understanding is crucial for the rational design of H₆DOBDP-based materials with tailored recognition properties. nih.gov

The following table presents a comparison of different computational methods for studying host-guest interactions.

| Method | Advantages | Disadvantages |

| Molecular Mechanics | Computationally inexpensive, can handle large systems | Relies on empirical force fields, less accurate |

| DFT | Good balance of accuracy and computational cost | Accuracy depends on the choice of functional |

| MP2 | Systematically improvable, good for non-covalent interactions | Higher computational cost than DFT |

| CCSD(T) | "Gold standard" for accuracy | Very high computational cost, limited to small systems |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. slideshare.net Theoretical calculations can predict the vibrational frequencies and intensities, generating a theoretical IR spectrum. nih.govresearchgate.netrsc.org This can aid in the assignment of experimental IR bands to specific vibrational modes. For H₆DOBDP, the IR spectrum would be characterized by O-H stretching vibrations from the hydroxyl and phosphonic acid groups, P=O and P-O stretching from the phosphonic acid groups, and various vibrations associated with the benzene ring. Comparing the calculated spectrum with experimental data can confirm the structure of the synthesized molecule. Studies on the related 2,5-dihydroxy-1,4-benzoquinone (DHBQ) have utilized IR spectroscopy to study its complexes. researchgate.netnih.gov

Below is a table of predicted characteristic IR and NMR signals for H₆DOBDP based on known ranges for similar functional groups.

| Spectroscopy | Functional Group | Predicted Signal Range |

| IR | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |

| IR | O-H stretch (phosphonic acid) | 2500-3300 cm⁻¹ (very broad) |

| IR | P=O stretch | 1140-1310 cm⁻¹ |

| IR | P-O stretch | 910-1040 cm⁻¹ |

| ¹H NMR | Aromatic C-H | 6.5-8.0 ppm |

| ¹H NMR | Phenolic O-H | 4.0-7.0 ppm (can be broader and exchangeable) |

| ¹H NMR | Phosphonic acid P-OH | 10.0-13.0 ppm (can be very broad and exchangeable) |

| ³¹P NMR | Ar-PO(OH)₂ | 5-25 ppm |

Note: These are general predicted ranges and the actual values can be influenced by the solvent, concentration, and temperature.

Functional Properties and Advanced Applications of H₆dobdp Based Materials

Electrochemical Activity and Energy Storage Applications

Materials incorporating the H₆DOBDP linker are at the forefront of research for next-generation energy storage solutions. Their electrochemical behavior is primarily derived from the inherent properties of the hydroquinone (B1673460) moiety, which can undergo reversible redox reactions.

Redox-Active Properties of the H₆DOBDP Linker in MOFs and Organic Electrode Materials

The core of H₆DOBDP's electrochemical functionality lies in the reversible two-electron, two-proton transformation of its hydroquinone unit to a benzoquinone unit. This intrinsic redox activity makes it an excellent building block for creating electroactive materials. researchgate.netsci-hub.se When integrated into Metal-Organic Frameworks (MOFs), the H₆DOBDP linker provides a high density of redox-active sites, which are crucial for charge storage. researchgate.net

The strategy of using redox-active organic linkers is a key approach to designing functional MOFs for energy applications. researchgate.netrsc.org Unlike materials where redox activity stems from the metal node, placing the activity on the linker allows for greater control over the electrochemical properties by modifying the organic component. This approach has been successfully used to develop MOFs with high charge storage capacity and good cycling stability. researchgate.netua.pt The porous nature of these frameworks facilitates electrolyte ion transport to the active sites, which is essential for efficient battery performance. researchgate.net

Exploration in Rechargeable Battery Technologies (e.g., Li-ion, Na-ion Cathodes)

The H₆DOBDP linker and its derivatives have shown considerable promise as electrode materials for rechargeable batteries, including both lithium-ion (Li-ion) and sodium-ion (Na-ion) systems. The redox potential and capacity of these materials make them suitable for use as cathodes.

Organic polymers based on similar dihydroxy-benzoquinone structures have been investigated as positive electrode materials for Li-ion batteries. For instance, poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) blended with a conductive agent like acetylene (B1199291) black has demonstrated specific capacities around 150 mAhg⁻¹ with good cycling stability. researchgate.net In the realm of Na-ion batteries, the disodium (B8443419) salt of 2,5-dihydroxy-1,4-benzoquinone (B104904) has been successfully used as an anode material, delivering a high reversible capacity of approximately 265 mAhg⁻¹ and maintaining stability over 300 cycles. rsc.org These examples highlight the potential of the core chemical moiety within H₆DOBDP for various battery applications.

| Material | Battery Type | Role | Reversible Capacity (mAhg⁻¹) | Cycling Performance |

| Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) | Li-ion | Cathode | ~150 | <10% degradation in 100 cycles researchgate.net |

| Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | Na-ion | Anode | ~265 | Stable for 300 cycles rsc.org |

| Copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) | Li-ion | Cathode | Theoretical: 266 | - |

Charge Transfer Mechanisms and Intrinsic Ionic Conductivity in H₆DOBDP-based Frameworks

A significant challenge for many MOF-based electrode materials is their typically low electrical conductivity. researchgate.net Efficient charge transfer within the framework and at the electrode-electrolyte interface is vital for high-rate battery performance. In H₆DOBDP-based materials, charge transfer can occur through several pathways.

One primary mechanism is through-space charge transport, which can be facilitated by π-π stacking interactions between the aromatic rings of the linkers. researchgate.net Another mechanism involves charge transport through the coordination bonds between the organic linker and the metal nodes. The development of mixed-valence states, where linkers or metal ions exist in different oxidation states, can also significantly enhance conductivity, potentially leading to semiconducting or even metallic behavior in these hybrid frameworks. researchgate.netrsc.org

Furthermore, the inherent porosity of these frameworks is advantageous for ionic conductivity. The pores and channels can be filled with electrolyte, creating pathways for Li⁺ or Na⁺ ions to move freely and access the redox-active sites on the H₆DOBDP linkers. researchgate.net Research into ionogels, which confine ionic liquids within a solid scaffold, demonstrates how tuning porosity and the internal environment can dramatically enhance ionic conductivity, a principle that also applies to MOF-based systems. gaacademy.org

Luminescence and Optical Properties

Materials derived from H₆DOBDP possess interesting optical properties, including photoluminescence, which can be harnessed for sensing and other applications.

Photoluminescence Sensing and Electrochromism in H₆DOBDP-derived Materials

The hydroquinone moiety within the H₆DOBDP linker can impart luminescent properties to the materials it forms. This photoluminescence can be sensitive to the presence of certain chemical species. When an analyte interacts with the framework, it can either quench (reduce) or enhance the luminescence intensity, providing a detectable signal. This makes H₆DOBDP-based materials candidates for highly sensitive and selective chemical sensors.

Furthermore, the redox activity of the hydroquinone-benzoquinone couple forms the basis for electrochromism. By applying an electrical potential, the material can be switched between its reduced (dihydroxy) and oxidized (dione) forms. These two states have different electronic structures and, consequently, absorb light at different wavelengths, resulting in a visible color change. This property makes H₆DOBDP-based materials potentially useful for applications such as smart glass, displays, and optical switches.

Gas Sorption and Separation in H₆DOBDP-derived Porous Materials

The construction of porous materials, such as MOFs, using H₆DOBDP linkers creates materials with high surface areas and tunable pore sizes, which are ideal for gas sorption and separation. azom.comnih.gov The phosphonic acid groups provide strong coordination to metal centers, leading to robust frameworks capable of withstanding the conditions required for gas separation processes.

The effectiveness of these materials is determined by factors like their pore size, surface area, and the chemical nature of the pore walls. azom.com The hydroxyl groups on the H₆DOBDP linker can act as specific binding sites for certain gas molecules, such as carbon dioxide (CO₂), enhancing the selectivity of the material. psu.edu The development of porous materials is critical for applications in carbon capture, natural gas purification, and hydrogen storage. azom.comglantreo.com Research into various porous materials, including MOFs and porous aromatic frameworks, continually seeks to improve uptake capacity and selectivity for acid gases and other industrial gases. psu.eduncl.ac.uk

| Material Type | Target Gas | Application | Key Feature |

| H₆DOBDP-based MOFs | CO₂, H₂S, SO₂ | Acid Gas Capture psu.edu | Functional hydroxyl groups enhancing selectivity. psu.edu |

| Porous Aromatic Frameworks | CO₂, N₂ | Gas Separation psu.edu | Tunable porosity and chemical functionalization. psu.edu |

| General Porous Materials | CH₄, H₂ | Gas Storage azom.com | High surface area and pore volume. azom.com |

Adsorption/Desorption Behavior of Gases

The porous nature of H₆DOBDP-based materials, particularly metal-organic frameworks (MOFs), makes them highly suitable for gas adsorption and separation. nih.govnih.gov The efficiency of these materials is rooted in their tunable pore sizes and the potential for functionalizing their internal surfaces, which allows for differential interactions with various gas molecules. nih.govnih.gov

The primary goal in gas separation is to achieve a balance between high selectivity and large adsorption capacity. nih.gov While smaller pores often lead to higher selectivity, they can also limit the uptake capacity. Conversely, larger pores may offer high capacity but with diminished selectivity. nih.gov Therefore, precise control over the pore structure is crucial for optimizing gas separation performance. nih.gov

A key strategy in designing MOFs for gas separation involves pore engineering, where the size and chemical environment of the pores are tailored to selectively adsorb certain gases. nih.govrsc.org For instance, in the context of carbon capture, MOFs can be engineered to have a high affinity for CO₂, even at low pressures. rsc.org This is achieved by modifying the pore size, surface chemistry, polarity, and flexibility of the framework. rsc.org

The adsorption process in these materials is a form of physisorption, where gas molecules bind to the surface of the MOF. mpg.de The reverse process, desorption, involves the release of the adsorbed molecules. mpg.de The ability to efficiently adsorb and desorb gases is critical for applications such as gas storage and purification. nih.gov

Flexible MOFs are particularly interesting for selective gas adsorption due to their "breathing" structures that can change in response to guest molecules. berkeley.edu This dynamic behavior can lead to stepwise adsorption isotherms, where the framework undergoes a structural transition upon adsorbing a specific gas, allowing for high selectivity between similar-sized molecules like oxygen and nitrogen. berkeley.edu

Research has shown that MOFs synthesized with ligands similar to H₆DOBDP, such as 2,5-Di-(t-butyl)-Dihydroxy-1,4-Benzoquinone (DBHQ), exhibit significant CO₂ uptake. diva-portal.org For example, a magnesium-based DBHQ MOF (Mg-DBHQ) demonstrated a CO₂ uptake of 3.53 mmol/g at 273 K and 1 bar, with high selectivity for CO₂ over N₂. diva-portal.org This highlights the potential of H₆DOBDP-based MOFs for greenhouse gas capture. diva-portal.org

Table 1: Gas Adsorption Properties of a Representative MOF

| MOF | Gas | Temperature (K) | Pressure (bar) | Uptake (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|---|---|---|

| Mg-DBHQ | CO₂ | 273 | 1 | 3.53 | >31 |

Pore Engineering and Control of Porosity in H₆DOBDP Frameworks

Pore engineering is a critical strategy for tailoring the properties of H₆DOBDP-based frameworks for specific applications. rsc.orgnih.gov This involves the precise control over the size, shape, and functionality of the pores within the material's structure. rsc.org The goal is to optimize characteristics like surface area and pore volume to enhance performance in areas such as gas storage, separation, and catalysis. rsc.orgresearchgate.net

One of the primary methods for controlling porosity is through the modification of the organic linkers used in the synthesis of MOFs. researchgate.net By introducing different functional groups or changing the length of the linker, it is possible to create frameworks with varying topologies and pore sizes. bit.edu.cnnih.gov For example, introducing substituents to the backbone of tetratopic linkers has been shown to influence the linker conformation, leading to the formation of phase-pure Zr-MOFs with different topologies and porosities under the same synthetic conditions. nih.gov

Another approach to creating tailored porosity is through the generation of hierarchical pore structures, which contain a combination of micropores (<2 nm), mesopores (2-50 nm), and sometimes macropores (>50 nm). researchgate.netnih.govbris.ac.uk These hierarchical structures can improve mass transfer and accessibility for bulky molecules, which is particularly beneficial for catalytic applications. bris.ac.uknih.gov

Several techniques can be employed to create hierarchical pores in MOFs:

Templating: This method involves using templates, such as polystyrene microspheres, during the synthesis of the MOF. nih.gov The template is later removed, leaving behind larger pores. nih.gov

Post-synthetic Modification: This includes techniques like linker hydrolysis or thermolysis, where parts of the framework are selectively removed to create larger pores. researchgate.netnih.gov

Defect Creation: Intentionally creating missing linkers or metal clusters during synthesis can also lead to the formation of larger, mesoporous domains within the microporous framework. nih.govrsc.org

The ability to control porosity allows for the development of materials with highly specific properties. For instance, creating mesopores within a microporous MOF can enhance its performance as an adsorbent or catalyst by providing easier access to the active sites within the framework. researchgate.netnih.gov

Table 2: Techniques for Pore Engineering in MOFs

| Technique | Description | Resulting Pore Structure |

|---|---|---|

| Linker Modification | Altering the organic linker's length or functionality. bit.edu.cnnih.gov | Controlled micropore size and topology. bit.edu.cnnih.gov |

| Templating | Using a sacrificial material to create voids. nih.gov | Hierarchical pores (macropores). nih.gov |

| Post-synthetic Modification | Selective removal of framework components. researchgate.netnih.gov | Hierarchical pores (mesopores). researchgate.netnih.gov |

| Defect Creation | Introducing missing linkers or clusters. nih.govrsc.org | Hierarchical pores (mesopores). nih.govrsc.org |

Catalytic Applications of H₆DOBDP-based Coordination Polymers

Coordination polymers based on H₆DOBDP have emerged as promising materials for catalysis due to their high surface area, tunable porosity, and the presence of active metal sites. researchgate.netmdpi.com These materials can act as heterogeneous catalysts, offering advantages in terms of recyclability and stability compared to their homogeneous counterparts. researchgate.net

Organocatalysis and Metal-Assisted Catalysis in H₆DOBDP Systems

H₆DOBDP-based MOFs can function as catalysts through several mechanisms. The metal nodes within the framework can act as Lewis acid sites, while the organic linkers can be functionalized to introduce Brønsted acid or base sites. mdpi.com This versatility allows for a wide range of catalytic reactions to be performed.

In metal-assisted catalysis , the metal ions or clusters within the MOF structure serve as the primary catalytic centers. researchgate.net For example, Zr-based MOFs have been shown to be effective catalysts for various biomass conversion reactions. mdpi.com The Lewis acidic Zr(IV) sites in these frameworks can catalyze reactions such as the isomerization of citronellal. mdpi.com The catalytic activity of these materials can be tuned by controlling the number of defects in the crystal structure, which can create more accessible active sites. nih.gov

MOFs can also serve as excellent supports for metal nanoparticles, leading to highly active and selective catalysts for hydrogenation reactions. researchgate.net The porous structure of the MOF encapsulates the nanoparticles, preventing them from aggregating and deactivating. researchgate.net

Organocatalysis within H₆DOBDP frameworks can be achieved by modifying the organic linker. By incorporating catalytically active functional groups into the linker, it is possible to design MOFs that can catalyze specific organic transformations. This approach combines the advantages of heterogeneous catalysis with the high selectivity often associated with organocatalysts.

Furthermore, some MOFs exhibit biomimetic catalytic activity. For instance, Hf-based MOFs have been designed to mimic the active sites of phosphatases, demonstrating selective catalysis in dephosphorylation reactions. nih.gov This highlights the potential for creating highly specific catalysts by carefully designing the framework structure. nih.gov

Table 3: Catalytic Applications of MOFs

| Catalyst Type | Reaction | Active Site | Reference |

|---|---|---|---|

| Zr-MOF | Biomass Conversion | Lewis Acidic Zr(IV) | mdpi.com |

| Hf-MOF | Dephosphorylation | Hf-OH-Hf Motif | nih.gov |

| Fe-containing MIL-101 | Alcohol Oxidation | Fe₂O₃ Nanoparticles | mdpi.com |

Proton Conductivity in H₆DOBDP-containing Frameworks

Materials with high proton conductivity are essential for applications such as proton exchange membrane fuel cells (PEMFCs). rsc.orgchemrxiv.org H₆DOBDP-containing frameworks are being investigated for this purpose due to the presence of phosphonic acid groups, which can facilitate proton transport. rsc.org

A major challenge in proton-conducting materials is their dependence on relative humidity (RH); conductivity often decreases significantly under low humidity conditions. rsc.orgchemrxiv.org Research has focused on designing materials where the proton-conducting groups are closely packed to minimize this humidity dependence. chemrxiv.org

In zirconium phosphonate-based materials, for example, increasing the concentration of phosphonic acid groups has been shown to lead to higher proton conductivity with a lower reliance on RH. chemrxiv.org In one study, a zirconium-hydroxy ethylidene diphosphonate with a high phosphonic acid content retained two-thirds of its proton conductivity at 40% RH compared to its value at 95% RH. chemrxiv.org This is a significant improvement over materials like Nafion, which can lose a substantial portion of its conductivity under similar conditions. chemrxiv.org

The mechanism of proton conduction in these materials often involves a Grotthuss-type hopping mechanism, where protons move through a network of hydrogen bonds. rsc.orgnih.gov Water molecules adsorbed within the pores of the framework play a crucial role in facilitating this process. nih.gov The proton conductivity is, therefore, highly dependent on the humidity level, with conductivity increasing as the RH increases. nih.govresearchgate.net

The arrangement of the proton-conducting groups within the framework is also critical. In some MOFs, proton conduction occurs through well-defined one-dimensional channels. nih.gov The conductivity can be highly anisotropic, with significantly higher conductivity along the direction of these channels compared to the orthogonal direction. nih.gov

By carefully designing the structure of H₆DOBDP-based frameworks, it is possible to create materials with high proton conductivity and improved performance under varying humidity conditions, making them promising candidates for next-generation proton exchange membranes.

Table 4: Proton Conductivity of a Zirconium Phosphonate (B1237965) Material

| Material | P/Zr Ratio | Relative Humidity (%) | Conductivity Retention at 40% RH (vs. 95% RH) |

|---|---|---|---|

| ZrHEDP | 3.0 | 40-95 | ~67% |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| H₆DOBDP | 2,5-Dihydroxy-1,4-benzenediphosphonic acid |

| DBHQ | 2,5-Di-(t-butyl)-Dihydroxy-1,4-Benzoquinone |

| Mg-DBHQ | Magnesium-2,5-Di-(t-butyl)-Dihydroxy-1,4-Benzoquinone |

| ZrHEDP | Zirconium-hydroxy ethylidene diphosphonate |

| Nafion | Sulfonated tetrafluoroethylene (B6358150) based fluoropolymer-copolymer |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Research into 2,5-Dihydroxy-1,4-benzenediphosphonic acid, while not as extensive as for some other organic linkers, has laid a foundational understanding of its coordination chemistry and potential applications. Early studies have successfully demonstrated its utility in the synthesis of novel inorganic-organic hybrid frameworks and coordination polymers.

A notable contribution includes the synthesis of a three-dimensional hybrid framework with zinc, where the dimethylammonium cations were formed in situ from the decomposition of the N,N-dimethylformamide (DMF) solvent. iucr.orgnih.gov This work highlighted the ability of H₆DOBDP to form robust frameworks with channels occupied by guest cations. The structure is built from ZnO₄ tetrahedra bridged by the diphosphonate anions, creating a network with intramolecular hydrogen bonds between the hydroxyl groups of the phenyl ring and the phosphonate (B1237965) groups. iucr.orgnih.gov

Furthermore, H₆DOBDP has been employed in the assembly of a series of phosphonate-based uranyl-organic hybrids. researchgate.netresearchgate.netresearchgate.net These studies showcased the versatility of H₆DOBDP in coordinating with various metal ions, including alkali metals and organoammonium cations, leading to a range of structures with potential applications in fields requiring specific electronic or optical properties. researchgate.net

More recently, the fully lithiated form of H₆DOBDP, Li₆-DOBDP, has been identified as a promising candidate for Li-reservoir cathode materials in rechargeable batteries. rsc.org This is attributed to the strong electron-withdrawing effect of the phosphonate groups, which can positively influence the electrochemical performance of the material. rsc.org

| Compound/Material | Synthesis Method | Key Structural Features | Potential Application |

| {[(CH₃)₂NH₂]₂[Zn{O₃PC₆H₂(OH)₂PO₃}]}n | Hydrothermal | 3D network with channels, ZnO₄ tetrahedra | Porous materials |

| Uranyl-organic hybrids with H₆DOBDP | Hydrothermal/Solvothermal | Layered and framework structures | Electronic and optical materials |

| Li₆-DOBDP | Lithiation of H₆DOBDP | - | Cathode material for Li-ion batteries |

Emerging Research Avenues and Untapped Potential of H₆DOBDP in Advanced Materials Science

The unique combination of hydroquinone (B1673460) and phosphonic acid functionalities in H₆DOBDP opens up a plethora of exciting research avenues in advanced materials science. Many of these remain largely unexplored, representing a significant area of untapped potential.

One of the most promising future directions is the development of proton-conducting materials . The phosphonic acid groups in H₆DOBDP are excellent proton donors and can form extensive hydrogen-bonding networks, which are crucial for efficient proton transport. This makes H₆DOBDP an ideal building block for creating metal-organic frameworks (MOFs) and other coordination polymers with high proton conductivity, which are in demand for applications in proton exchange membrane fuel cells (PEMFCs).

Another significant area of interest lies in energy storage . As mentioned, the lithiated form of H₆DOBDP shows promise as a cathode material. rsc.org Further research into the synthesis and electrochemical properties of H₆DOBDP-based materials with various transition metals could lead to the development of high-capacity and high-voltage organic batteries. The ability to tune the redox potential through the choice of metal ion and modifications to the organic linker is a key advantage.

The field of catalysis also presents numerous opportunities. The hydroquinone moiety can participate in redox reactions, while the phosphonate groups can act as anchoring sites for catalytic metal centers. This dual functionality could be exploited to design novel catalysts for a variety of organic transformations. The porous nature of H₆DOBDP-based MOFs could also be leveraged for size-selective catalysis.

Furthermore, the potential for creating multifunctional materials is a compelling research avenue. By combining the inherent properties of H₆DOBDP with those of different metal ions, it may be possible to design materials that exhibit, for example, both proton conductivity and magnetic ordering, or catalytic activity and luminescence.

Challenges and Opportunities in the Synthesis and Application of H₆DOBDP-based Advanced Materials

Despite the significant potential, the synthesis and application of H₆DOBDP-based materials are not without their challenges. Overcoming these hurdles will be key to unlocking the full potential of this versatile compound.

A primary challenge lies in the synthesis of crystalline materials . Phosphonic acids are known to form strong bonds with metal ions, which can lead to rapid precipitation and the formation of amorphous or poorly crystalline powders. Achieving high-quality single crystals, which are essential for detailed structural characterization and understanding structure-property relationships, often requires careful control over reaction conditions such as temperature, pH, and solvent composition. The in situ formation of guest cations from solvent decomposition, as observed in the synthesis of the zinc-based framework, is an example of the complexities that can arise. iucr.orgnih.gov

The solubility of H₆DOBDP can also be a limiting factor in certain solvent systems, making it challenging to employ a wide range of synthetic methodologies. The development of new synthetic routes, including the use of protecting groups for the phosphonic acid moieties, could provide a pathway to overcome these limitations.

From an application perspective, the stability of H₆DOBDP-based materials under operating conditions is a critical consideration. For applications such as catalysis and proton conduction, the materials must be able to withstand high temperatures, humidity, and potentially harsh chemical environments. While phosphonate-based frameworks are generally considered to be more robust than their carboxylate counterparts, thorough stability testing will be crucial for real-world applications.

Despite these challenges, the opportunities presented by H₆DOBDP are vast. The very strength of the metal-phosphonate bond that makes synthesis challenging also imparts high thermal and chemical stability to the resulting materials. This robustness is a significant advantage for applications in demanding environments.

The modular nature of MOF and coordination polymer synthesis provides an excellent opportunity for the rational design of H₆DOBDP-based materials with tailored properties. By systematically varying the metal ions, introducing secondary linkers, or post-synthetically modifying the framework, researchers can fine-tune the porosity, conductivity, and catalytic activity of these materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing DHBP?

- Synthesis : DHBP can be synthesized via phosphorylation of hydroquinone derivatives under controlled acidic conditions. For example, tetrakis(triphenylphosphine)palladium(0) has been used in cross-coupling reactions to prepare analogous phosphonic acid-based ligands .

- Characterization :

- NMR spectroscopy (¹H, ³¹P) confirms the presence of phosphonic acid groups and hydroxyl substitution patterns.

- X-ray crystallography (e.g., using SHELX programs ) resolves its crystal structure, revealing bond angles and coordination geometry.

- Elemental analysis validates purity, particularly for metal-organic framework (MOF) precursor applications .

Q. What are the solubility and stability profiles of DHBP under experimental conditions?

- DHBP is soluble in polar aprotic solvents like DMF and DMSO but exhibits limited solubility in water or alcohols .

- Stability tests (TGA/DSC) show decomposition temperatures above 250°C, making it suitable for high-temperature synthesis of coordination polymers .

Advanced Research Questions

Q. How does DHBP function as a ligand in designing porous coordination polymers (PCPs) or MOFs?

- DHBP’s two phosphonic acid and two hydroxyl groups provide four potential coordination sites, enabling diverse connectivity with metal nodes (e.g., lanthanides or transition metals). This facilitates the construction of 2D/3D frameworks with tunable porosity .

- Methodological tip : Combine DHBP with tritopic linkers (e.g., 1,3,5-tribromobenzene ) to enhance framework dimensionality. Monitor pore accessibility via gas adsorption (N₂/CO₂) and compare with computational predictions using density-functional theory (DFT) .

Q. What computational approaches are effective for modeling DHBP’s electronic properties and reactivity?

- DFT calculations (e.g., B3LYP functional ) predict electron density distributions, highlighting the acidic nature of phosphonic groups and their role in proton conduction.

- Molecular dynamics (MD) simulations assess solvent interactions and stability in MOF cavities. Validate against experimental XRD and IR data to resolve discrepancies in proton mobility .

Q. How can researchers address contradictions in DHBP’s reported catalytic or adsorption performance?

- Systematic variable testing : Compare results across solvent systems (e.g., DMF vs. water ) and metal precursors (e.g., Zn²⁺ vs. Fe³⁺ ).

- Advanced analytics : Use solid-state NMR to probe local coordination environments and XPS to verify oxidation states of metal nodes .

- Reproducibility checks : Cross-validate synthesis protocols (e.g., reflux time, stoichiometry) and characterize batch-to-batch variations via HPLC (as in ).

Q. What electrochemical applications does DHBP enable, and how are interfacial properties analyzed?

- DHBP derivatives act as corrosion inhibitors in acidic media by forming protective films on metal surfaces.

- Methodology :

- Use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance.

- Combine with SEM/EDS to correlate inhibitor efficiency with surface morphology and elemental composition .

Experimental Design Considerations

Q. How to design experiments for studying DHBP’s role in proton-conductive materials?

- Step 1 : Synthesize DHBP-based MOFs with open metal sites (e.g., using Zr⁴⁺ clusters ).

- Step 2 : Measure proton conductivity via AC impedance under controlled humidity (25–95% RH).

- Step 3 : Correlate conductivity with structural features (e.g., hydrogen-bonding networks) using synchrotron XRD .

Q. What strategies mitigate challenges in DHBP’s crystallization for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products